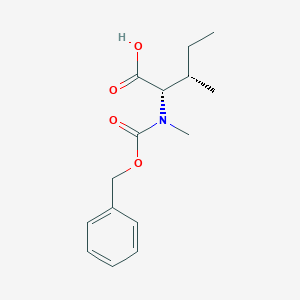

N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

Descripción

Propiedades

IUPAC Name |

(2S,3S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-4-11(2)13(14(17)18)16(3)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMDFJSXQJTNDA-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427130 | |

| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42417-66-3 | |

| Record name | L-Isoleucine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42417-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine from L-isoleucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine, a valuable derivative of the essential amino acid L-isoleucine. This compound serves as a crucial building block in the synthesis of complex peptides and pharmaceutical agents, where N-methylation can enhance metabolic stability and cell permeability. The synthesis is a two-step process commencing with the protection of the amino group of L-isoleucine with a benzyloxycarbonyl (Cbz) group, followed by the N-methylation of the resulting intermediate.

This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visualizations of the chemical pathways and experimental workflows to facilitate understanding and practical application.

Synthesis Pathway Overview

The synthesis of this compound from L-isoleucine is achieved through a two-step reaction sequence:

-

N-Benzyloxycarbonylation: The primary amine of L-isoleucine is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions. This step yields N-((Benzyloxy)carbonyl)-L-isoleucine (Cbz-L-Ile-OH).

-

N-Methylation: The secondary amine of Cbz-L-Ile-OH is methylated using a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride. This reaction yields the final product, this compound.

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: N-Benzyloxycarbonylation of L-Isoleucine

| Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Reference |

| L-Isoleucine | N-((Benzyloxy)carbonyl)-L-isoleucine | Benzyl chloroformate, Sodium Carbonate | Water, Diethyl Ether | 92 | [1] |

Table 2: N-Methylation of N-((Benzyloxy)carbonyl)-L-isoleucine

| Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Reference |

| N-((Benzyloxy)carbonyl)-L-isoleucine | This compound | Sodium Hydride, Methyl Iodide | Tetrahydrofuran (THF) | ~55 (analogous reaction) | [2] |

Experimental Protocols

Step 1: Synthesis of N-((Benzyloxy)carbonyl)-L-isoleucine (Cbz-L-Ile-OH)

This protocol is adapted from established procedures for the N-Cbz protection of amino acids.[1]

Materials and Reagents:

-

L-Isoleucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve L-isoleucine (1.0 equivalent) in a pre-cooled aqueous solution of sodium carbonate (2.5 equivalents).

-

Addition of Cbz-Cl: While maintaining the temperature below 5 °C and stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise to the solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume).

-

-

Drying and Concentration:

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-((Benzyloxy)carbonyl)-L-isoleucine as a solid or oil.

-

Caption: Experimental workflow for the N-benzyloxycarbonylation of L-isoleucine.

Step 2: Synthesis of this compound

This protocol is based on the N-methylation of N-Cbz-L-valine and is expected to be applicable to N-Cbz-L-isoleucine.[2]

Materials and Reagents:

-

N-((Benzyloxy)carbonyl)-L-isoleucine (from Step 1)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of N-((Benzyloxy)carbonyl)-L-isoleucine (1.0 equivalent) in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Methylation: Add methyl iodide (an excess, e.g., 3.0 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Quenching and Work-up:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers with water and then with brine.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

-

Caption: Experimental workflow for the N-methylation of Cbz-L-isoleucine.

Conclusion

The synthesis of this compound from L-isoleucine is a robust two-step process that provides a valuable building block for peptide synthesis and drug discovery. The protocols outlined in this guide, supported by the provided quantitative data, offer a solid foundation for researchers and professionals in the field. Careful execution of these procedures, with appropriate monitoring and purification, will consistently yield the desired high-purity product, enabling the advancement of pharmaceutical and chemical research.

References

"N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine" chemical properties

An In-depth Technical Guide to N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. This compound is a valuable building block in peptide synthesis and drug discovery, offering unique advantages due to its N-methylated structure.

Core Chemical Properties

This compound, also known as N-Cbz-N-methyl-L-isoleucine, is a derivative of the essential amino acid L-isoleucine. The benzyloxycarbonyl (Cbz or Z) group protects the amine functionality, while the N-methyl group introduces specific conformational constraints and metabolic stability.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₄ | [1] |

| Molecular Weight | 279.33 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥98.0% | [2] |

| CAS Number | 42417-66-3 | [3] |

Table 2: Quantitative Chemical Data

| Property | Value | Notes | Source |

| Melting Point | 52-54 °C | Data for the related compound N-Cbz-L-isoleucine. The melting point for the N-methylated version may differ. | [4] |

| Boiling Point | Data not available | ||

| Density | Data not available | ||

| Optical Rotation | Data not available |

Table 3: Solubility Data

| Solvent | Solubility | Notes | Source |

| Water | Insoluble | Data for the related compound BOC-L-Isoleucine suggests insolubility in water. | |

| Methanol | Soluble | Data for the related compound BOC-L-Isoleucine suggests solubility in methanol. | |

| Organic Solvents | Expected to be soluble in a range of organic solvents like THF, ethyl acetate, and dichloromethane. | General solubility for Cbz-protected amino acids. | [5][6] |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons of the isoleucine side chain, the N-methyl group (a singlet), the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. The chemical shifts and coupling constants of the α- and β-protons of the isoleucine moiety would be indicative of the stereochemistry.[7][8][9]

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the carboxylic acid and the carbamate, the aromatic carbons of the Cbz group, the N-methyl carbon, and the carbons of the isoleucine side chain.[10][11][12][13]

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong carbonyl (C=O) stretching vibration from the carboxylic acid and the carbamate group (typically in the 1650-1760 cm⁻¹ region), C-H stretching vibrations from the aliphatic and aromatic moieties, and N-H stretching (which is absent due to N-methylation).[14][15][16][17][18]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Fragmentation patterns would likely involve the loss of the benzyl group, carbon dioxide, and cleavage of the isoleucine side chain.[19][20][21][22][23]

Experimental Protocols

Synthesis of this compound

The synthesis of N-Cbz-N-methyl-L-isoleucine is typically achieved through a two-step process starting from L-isoleucine.

Step 1: N-Benzyloxycarbonylation of L-isoleucine

This step involves the protection of the amino group of L-isoleucine with a benzyloxycarbonyl (Cbz) group.

-

Materials: L-isoleucine, Sodium Bicarbonate (NaHCO₃), Benzyl Chloroformate (Cbz-Cl), Tetrahydrofuran (THF), Water, Ethyl Acetate, Brine, Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve L-isoleucine in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate to the solution.

-

Cool the mixture to 0 °C and add benzyl chloroformate dropwise.

-

Stir the solution at 0 °C for several hours until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude N-Cbz-L-isoleucine can be purified by silica gel column chromatography.[6]

-

Step 2: N-Methylation of N-Cbz-L-isoleucine

This step introduces the methyl group onto the nitrogen atom of the Cbz-protected isoleucine.

-

Materials: N-Cbz-L-isoleucine, Sodium Hydride (NaH), Methyl Iodide (CH₃I), Anhydrous Tetrahydrofuran (THF), Ethyl Acetate, Diethyl Ether, Water, Hydrochloric Acid (HCl), Sodium Thiosulfate (Na₂S₂O₃).

-

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve N-Cbz-L-isoleucine in anhydrous THF and cool to 0 °C.

-

Carefully add sodium hydride in portions to the stirred solution and continue stirring for approximately 30 minutes.

-

Add methyl iodide and allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench the reaction by the slow addition of ice water.

-

Extract the aqueous layer with diethyl ether to remove unreacted methyl iodide and other non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 1.5 with dilute HCl.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Wash the combined organic extracts with a saturated solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude N-Cbz-N-methyl-L-isoleucine.

-

The product can be further purified by column chromatography if necessary.[5]

-

Visualization of Workflows and Concepts

Synthetic Workflow

References

- 1. N-Cbz-N-methyl-L-leucine | C15H21NO4 | CID 7010553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. N-Cbz-N-methyl-L-isoleucine | 42417-66-3 [chemicalbook.com]

- 4. N-Cbz-L-Isoleucine | 3160-59-6 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. pure.mpg.de [pure.mpg.de]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. eng.uc.edu [eng.uc.edu]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. asianpubs.org [asianpubs.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 22. Mascot help: Peptide fragmentation [matrixscience.com]

- 23. youtube.com [youtube.com]

An In-depth Technical Guide to N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine, a key building block in peptide synthesis and drug discovery. It details its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data.

Core Compound Identification and Properties

This compound is a derivative of the essential amino acid L-isoleucine.[1][2][3][4] The benzyloxycarbonyl (Cbz or Z) group serves as a protecting group for the amino functionality, a common strategy in peptide synthesis to prevent unwanted side reactions.[5][6][7] The N-methylation of the amino acid is a modification that can enhance the pharmacological properties of peptides, such as increased metabolic stability and cell permeability.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 42417-66-3 | [1][2] |

| Molecular Formula | C15H21NO4 | [1][2] |

| Molecular Weight | 279.33 g/mol | [1][2][8] |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | |

| Purity | >98.0% (HPLC) |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves two key steps: the protection of the amino group of L-isoleucine with a benzyloxycarbonyl group, followed by the methylation of the protected amino acid.

The initial step is the introduction of the benzyloxycarbonyl (Cbz) protecting group to the amino group of L-isoleucine. This is a standard procedure in peptide chemistry.

Experimental Protocol: Synthesis of N-((Benzyloxy)carbonyl)-L-isoleucine

-

Dissolution: Dissolve L-isoleucine in an appropriate aqueous alkaline solution (e.g., 1M NaOH).

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Protecting Agent: Add benzyl chloroformate (Cbz-Cl) dropwise to the cooled solution while maintaining the pH between 9-10 by the simultaneous addition of a base (e.g., 1M NaOH).

-

Reaction: Stir the mixture vigorously at 0-5 °C for 2-3 hours.

-

Work-up: After the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate.

-

Acidification: Acidify the aqueous layer to a pH of 2-3 with a cold acid solution (e.g., 1M HCl).

-

Extraction: Extract the product, N-((Benzyloxy)carbonyl)-L-isoleucine, with an organic solvent (e.g., ethyl acetate).

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

The second step involves the selective methylation of the nitrogen atom of the Cbz-protected L-isoleucine. A common method for N-methylation of N-benzyloxycarbonylamino acids utilizes sodium hydride and methyl iodide.[9]

Experimental Protocol: Synthesis of this compound [9]

-

Reactant Preparation: Dissolve N-((Benzyloxy)carbonyl)-L-isoleucine in anhydrous tetrahydrofuran (THF).

-

Addition of Base: Add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Methylating Agent: After the evolution of hydrogen gas ceases, add methyl iodide dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Solvent Removal: Remove the THF under reduced pressure.

-

Extraction: Dissolve the residue in water and wash with a non-polar organic solvent (e.g., hexane) to remove mineral oil. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by column chromatography.

Table 2: Reagents and Solvents for Synthesis

| Step | Reagent/Solvent | Purpose |

| N-protection | L-isoleucine | Starting material |

| Benzyl chloroformate | Protecting agent | |

| Sodium hydroxide | Base | |

| Diethyl ether | Extraction | |

| Hydrochloric acid | Acidification | |

| Ethyl acetate | Extraction | |

| Sodium sulfate | Drying agent | |

| N-methylation | N-((Benzyloxy)carbonyl)-L-isoleucine | Starting material |

| Sodium hydride | Base | |

| Methyl iodide | Methylating agent | |

| Tetrahydrofuran (THF) | Solvent |

Application in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The N-methyl group imparts unique properties to the resulting peptides.

Signaling Pathways and Logical Relationships

The introduction of N-methylated amino acids can significantly impact the biological activity of peptides. This is often due to conformational changes and increased resistance to enzymatic degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]

- 5. peptide.com [peptide.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. N-((Benzyloxy)carbonyl)-N-methyl-D-isoleucine | C15H21NO4 | CID 94659782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine, a key building block in peptide and peptidomimetic drug development. This document details its chemical properties, a robust experimental protocol for its synthesis, and its applications in modifying peptide structure and function for enhanced therapeutic potential.

Core Molecular Data

This compound, also known as Cbz-N-Me-L-Ile-OH, is a synthetically modified amino acid derivative. The introduction of a methyl group on the alpha-amine and a benzyloxycarbonyl (Cbz or Z) protecting group provides unique characteristics beneficial for peptide synthesis.

| Property | Value | Source |

| Molecular Weight | 279.33 g/mol | [1] |

| Molecular Formula | C15H21NO4 | [1] |

| CAS Number | 42417-66-3 | |

| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--N(C)C(=O)OCC1=CC=CC=C1 | |

| IUPAC Name | (2S,3S)-2-[(benzyloxy)carbonyl-methylamino]-3-methylpentanoic acid |

Experimental Protocols

The synthesis of this compound is typically achieved through the N-methylation of the parent N-Cbz-L-isoleucine. The following protocol is a well-established method using sodium hydride and methyl iodide.

Synthesis of this compound

This procedure involves the deprotonation of the N-H group of N-Cbz-L-isoleucine by a strong base, followed by nucleophilic attack on methyl iodide.

Materials:

-

N-((Benzyloxy)carbonyl)-L-isoleucine (Cbz-L-Ile-OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH3I)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with N-((Benzyloxy)carbonyl)-L-isoleucine (1 equivalent). Anhydrous THF is added to dissolve the starting material.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (2.2 equivalents) is added portion-wise over 30 minutes, allowing for the evolution of hydrogen gas to subside between additions. The reaction mixture is stirred at 0 °C for an additional 30 minutes after the final addition.

-

Methylation: Methyl iodide (3 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then acidified to a pH of 2-3 with 1 M HCl. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Characterization: The crude this compound can be purified by column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Development and Peptide Science

The incorporation of N-methylated amino acids like this compound into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based drugs.[2][3][4]

Key Advantages of N-Methylation:

-

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[5][6]

-

Enhanced Membrane Permeability: By removing a hydrogen bond donor from the peptide backbone, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[6]

-

Conformational Constraint: The steric bulk of the N-methyl group restricts the rotation around the peptide bond, leading to a more defined and predictable peptide conformation. This can lock the peptide into its bioactive conformation, potentially increasing its affinity and selectivity for its biological target.[7][8]

These properties make N-methylated peptides attractive candidates for the development of novel therapeutics with improved pharmacokinetic profiles.[2][4]

Signaling Pathways and Biological Relevance

While this compound itself is a synthetic building block and not directly involved in signaling pathways, the resulting N-methylated peptides can profoundly influence biological processes. For instance, the immunosuppressant drug Cyclosporine A contains several N-methylated amino acids, including N-methylleucine, which are crucial for its interaction with cyclophilin and subsequent inhibition of the calcineurin signaling pathway.

The strategic incorporation of N-methyl-isoleucine into a peptide sequence can modulate its interaction with specific protein targets, thereby influencing downstream signaling events. This makes N-methylated amino acids valuable tools for probing protein-protein interactions and for the rational design of peptide-based inhibitors or modulators of cellular signaling.[7]

References

- 1. N-((Benzyloxy)carbonyl)-N-methyl-D-isoleucine | C15H21NO4 | CID 94659782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Methyl Amino Acids - CD Biosynsis [biosynsis.com]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Solubility Profile of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines available qualitative information for structurally related compounds with a detailed, generalized experimental protocol to enable researchers to determine precise solubility values in their specific solvent systems.

Introduction to this compound

This compound, also known as Cbz-N-Me-L-Ile-OH, is a protected amino acid derivative crucial for peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] Its N-methylated peptide bond and the benzyloxycarbonyl (Cbz) protecting group contribute to its unique properties, influencing its stability and reactivity during the synthesis of peptide-based therapeutics. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Factors Influencing Solubility

The solubility of N-protected amino acids like Cbz-N-Me-L-Ile-OH is governed by several key factors:

-

The Amino Acid Side Chain: The isobutyl side chain of isoleucine is hydrophobic, which generally decreases solubility in polar solvents like water and increases it in nonpolar organic solvents.

-

The N-Terminal Protecting Group: The benzyloxycarbonyl (Cbz) group is relatively nonpolar and significantly increases the solubility of the amino acid in many organic solvents compared to its unprotected form.[3]

-

N-Methylation: The presence of a methyl group on the amide nitrogen can disrupt intermolecular hydrogen bonding that is typical in peptides, which may influence its solubility profile.

-

The Solvent System: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical determinants of solubility.[3] Common solvents in peptide synthesis include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and various alcohols.[3]

-

Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. However, the thermal stability of the compound must be considered.

Solubility Data

Table 1: Qualitative Solubility of N-Cbz-L-Isoleucine

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4][5] |

| Ethanol | Sparingly Soluble[4][5] |

| Methanol | Sparingly Soluble[4][5] |

Note: "Slightly soluble" and "sparingly soluble" are qualitative terms from pharmacopeial standards. It is crucial for researchers to determine the quantitative solubility for their specific applications using a standardized protocol.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol based on the reliable shake-flask method for determining the equilibrium solubility of this compound in an organic solvent.[6][7][8][9]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical method.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[8]

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached. The presence of undissolved solid should be visible at the end of this period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in units such as mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.[8]

-

Report the mean solubility and the standard deviation, along with the specific solvent and temperature.

-

Visualization of Application in Peptide Synthesis

This compound is a key building block in solid-phase peptide synthesis (SPPS). The following diagram illustrates the general workflow of SPPS, highlighting the step where this protected amino acid is incorporated into a growing peptide chain.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides a framework for researchers to understand the factors influencing its solubility and to determine these values experimentally. The provided shake-flask protocol is a robust method for obtaining reliable and reproducible solubility data, which is essential for the effective use of this important amino acid derivative in peptide synthesis and broader drug development applications. The successful application of this compound as a building block in peptide synthesis is dependent on its dissolution in appropriate solvents to ensure efficient coupling reactions.[10][11][12]

References

- 1. nbinno.com [nbinno.com]

- 2. N-Cbz-N-methyl-L-isoleucine | 42417-66-3 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Cbz-L-Isoleucine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. N-Cbz-L-Isoleucine | 3160-59-6 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. who.int [who.int]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Overview of Custom Peptide Synthesis [peptide2.com]

- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

An In-depth Technical Guide to the Stability and Storage of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine, a key intermediate in pharmaceutical and peptide synthesis. While specific public stability data for this molecule is limited, this document extrapolates from established principles for Cbz-protected amino acids and relevant regulatory guidelines to provide a robust framework for its handling and stability assessment.

Introduction

This compound (Cbz-N-Me-L-Ile-OH) is a protected amino acid derivative valued for its high purity and stability, making it a crucial building block in the synthesis of complex peptides and active pharmaceutical ingredients (APIs).[1] The benzyloxycarbonyl (Cbz) group serves to protect the amino moiety during chemical synthesis, preventing unwanted side reactions.[][3] Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in downstream applications, as well as for establishing appropriate storage conditions and shelf-life.

Physicochemical Properties (Illustrative)

While detailed experimental data for this specific molecule is not publicly available, the table below outlines the expected physicochemical properties based on its structure and data for similar compounds.

| Property | Anticipated Value/Characteristic | Significance for Stability |

| Appearance | White to off-white crystalline powder[1] | Changes in color or appearance can indicate degradation. |

| Molecular Formula | C₁₅H₂₁NO₄ | - |

| Molecular Weight | 279.33 g/mol | - |

| Solubility | Soluble in organic solvents (e.g., methanol, DMF, dichloromethane). | Affects choice of solvents for analytical testing and processing. |

| Melting Point | Typically a sharp range for pure crystalline solids. | A broad or depressed melting point can suggest the presence of impurities or degradation products. |

| Chirality | (2S,3S)-configuration | Racemization is a potential degradation pathway, especially under harsh pH conditions. |

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity of this compound. The following conditions are recommended based on general guidelines for peptides and amino acid derivatives.[4][5]

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C or -80°CShort-term: 2-8°C | Low temperatures minimize the rates of chemical degradation reactions.[4][5] |

| Moisture | Store in a tightly sealed container with a desiccant. | The compound is likely hygroscopic; moisture can lead to hydrolysis of the Cbz group or other degradation pathways.[5] |

| Light | Store in a light-resistant container. | Protection from UV and visible light prevents potential photolytic degradation. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the risk of oxidation.[5] |

Handling Precautions:

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.[5]

-

Handle in a clean, dry environment.

-

Use appropriate personal protective equipment (PPE), such as gloves and safety glasses, as the toxicological properties may not be fully characterized.

Potential Degradation Pathways

The stability of this compound can be compromised by several degradation pathways. A logical workflow for investigating these pathways is essential.

Caption: Workflow for Investigating Degradation Pathways.

The primary potential degradation pathways include:

-

Hydrolysis: Cleavage of the carbamate bond of the Cbz group can occur under strongly acidic or basic conditions, yielding toluene, carbon dioxide, and N-methyl-L-isoleucine.

-

Hydrogenolysis: The Cbz group is susceptible to cleavage by catalytic hydrogenation, which is a common deprotection strategy but can be a degradation pathway if exposed to catalysts and a hydrogen source.[6]

-

Oxidation: While the isoleucine side chain is relatively robust, other parts of the molecule could be susceptible to oxidation under harsh conditions.

-

Racemization: The chiral center at the alpha-carbon can be susceptible to epimerization under basic conditions, leading to the formation of the D-enantiomer.[7]

Stability Testing Protocols

To formally establish a re-test period or shelf life, stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Forced degradation studies are performed to identify potential degradation products and to develop and validate stability-indicating analytical methods.[1][11][12]

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess susceptibility to acidic degradation. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | To evaluate stability in alkaline conditions and risk of racemization. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To investigate susceptibility to oxidative stress. |

| Thermal Stress | Solid state at 80°C for 48 hours | To assess the impact of high temperature on the solid form. |

| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). | To determine if the compound is light-sensitive. |

Formal stability studies involve storing the compound under controlled conditions for an extended period.[8][13]

| Storage Condition | Temperature | Relative Humidity | Minimum Duration |

| Long-term | 25°C ± 2°C | 60% ± 5% | 12 months |

| Intermediate | 30°C ± 2°C | 65% ± 5% | 6 months |

| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months |

Testing Frequency (for long-term studies):

-

First Year: Every 3 months.

-

Second Year: Every 6 months.

-

Thereafter: Annually.[10]

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is crucial for assessing the purity and degradation of this compound.

Experimental Protocol: Stability-Indicating RP-HPLC Method

-

Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water.

-

B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 30% B

-

35-40 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Analysis: The retention time of the main peak should be monitored. The appearance of new peaks indicates the formation of degradation products. Peak area normalization can be used to quantify the purity and the percentage of each impurity.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This compound is generally a stable compound when stored under appropriate conditions. The primary risks to its stability are exposure to high temperatures, moisture, and harsh pH conditions. For long-term storage, it is recommended to keep the material as a lyophilized powder at -20°C or below, protected from light and moisture. A comprehensive stability testing program, guided by ICH principles and employing a validated stability-indicating analytical method, is essential for determining an appropriate re-test period and ensuring the quality of this important synthetic intermediate.

References

- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. pharmtech.com [pharmtech.com]

- 13. pharma.gally.ch [pharma.gally.ch]

Spectroscopic and Spectrometric Characterization of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the protected amino acid, N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound, which serves as a valuable building block in peptide synthesis and drug discovery.

Introduction

This compound is a derivative of the essential amino acid L-isoleucine, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the amino nitrogen, which is also methylated. This modification enhances the lipophilicity and metabolic stability of peptides incorporating this residue. Accurate characterization of this compound is paramount for its effective use in synthetic applications. This guide details the expected NMR and MS data and the experimental protocols for their acquisition.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted quantitative data for this compound based on typical values for its constituent chemical moieties.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H₅- (Cbz) |

| ~5.15 | s | 2H | -CH₂-Ph (Cbz) |

| ~4.50 | d | 1H | α-CH |

| ~2.90 | s | 3H | N-CH₃ |

| ~1.95 | m | 1H | β-CH |

| ~1.40 & ~1.15 | m | 2H | γ-CH₂ |

| ~0.95 | d | 3H | γ'-CH₃ |

| ~0.90 | t | 3H | δ-CH₃ |

| ~10.5 (broad) | s | 1H | -COOH |

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | -COOH |

| ~156.5 | N-C=O (Cbz) |

| ~136.0 | C (ipso, C₆H₅) |

| ~128.5 | CH (para, C₆H₅) |

| ~128.0 | CH (ortho, C₆H₅) |

| ~127.8 | CH (meta, C₆H₅) |

| ~67.5 | -CH₂-Ph (Cbz) |

| ~60.0 | α-CH |

| ~37.0 | β-CH |

| ~30.0 | N-CH₃ |

| ~25.0 | γ-CH₂ |

| ~15.5 | γ'-CH₃ |

| ~11.0 | δ-CH₃ |

Mass Spectrometry Data (ESI+)

| m/z (amu) | Predicted Ion |

| 280.15 | [M+H]⁺ |

| 302.13 | [M+Na]⁺ |

| 172.10 | [M+H - C₇H₇O]⁺ |

| 144.11 | [M+H - C₈H₈O₂]⁺ |

| 108.06 | [C₇H₈O]⁺ (protonated benzyl alcohol) |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of NMR and MS data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 s

-

Acquisition Time: 2-4 s

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse experiment.

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2 s

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

To promote ionization, a small amount of an acid (e.g., 0.1% formic acid) may be added to the final solution for positive ion mode analysis.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode ([M+H]⁺, [M+Na]⁺).

-

Infusion Method: Direct infusion via a syringe pump or introduction via a liquid chromatography system.

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

-

Mass Range: m/z 50-500

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

This guide serves as a foundational resource for professionals engaged in the synthesis and application of this compound. The provided data and protocols facilitate accurate and efficient characterization, ensuring the quality and reliability of this important chemical entity in research and development.

The Strategic Role of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine in Modern Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drugs. N-methylation can significantly improve metabolic stability against proteolytic degradation, increase cell permeability, and constrain peptide conformation to favor bioactive structures. Among these valuable building blocks, N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine (Z-N-Me-Ile-OH) represents a key reagent, combining the classical benzyloxycarbonyl (Z) protecting group with a sterically hindered N-methylated isoleucine core. This technical guide provides a comprehensive overview of the role and application of Z-N-Me-Ile-OH in peptide synthesis. It details the synthetic challenges posed by N-methylated residues, compares the efficacy of various coupling reagents with quantitative data, and provides detailed experimental protocols for its synthesis, coupling, and deprotection. This document serves as an in-depth resource for researchers and professionals engaged in the design and synthesis of advanced peptide therapeutics.

Introduction: The Significance of N-Methylation in Peptide Drug Design

N-methylation of the peptide backbone is a critical modification that confers several advantageous properties to peptide drug candidates. The substitution of an amide proton with a methyl group introduces significant steric hindrance, which can shield the adjacent peptide bond from cleavage by peptidases, thereby increasing the peptide's in vivo half-life.[1] Furthermore, the removal of the hydrogen bond donor capability of the amide nitrogen reduces the overall polarity of the peptide, which can enhance its ability to cross cellular membranes and potentially the blood-brain barrier.[1]

From a structural perspective, N-methylation restricts the conformational freedom of the peptide backbone, locking it into specific secondary structures such as turns or helices. This conformational rigidity can lead to higher receptor binding affinity and selectivity.[1] However, these benefits come at the cost of significant synthetic complexity. The increased steric bulk and reduced nucleophilicity of the N-methylated amine make peptide bond formation a challenging task, often resulting in low coupling yields and an increased risk of racemization.[2]

This compound, also known as Z-N-Me-Ile-OH, is a commercially available or synthetically accessible building block used in both solid-phase and solution-phase peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group, removable under mild hydrogenolysis conditions, making it orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[3] This orthogonality is crucial for complex synthetic strategies.

The Synthetic Challenge: Overcoming Steric Hindrance in Coupling Reactions

The primary obstacle in incorporating N-methylated amino acids like Z-N-Me-Ile-OH is the steric hindrance around the secondary amine. This steric bulk significantly slows down the kinetics of the coupling reaction. Consequently, standard coupling reagents and conditions that are efficient for non-methylated amino acids often fail or provide poor yields.[2] This reduced reactivity necessitates the use of highly potent coupling reagents and optimized reaction conditions to achieve satisfactory outcomes.

A major side reaction associated with slow coupling reactions is epimerization at the chiral center of the activated amino acid. The prolonged exposure of the activated carboxyl group to the basic reaction environment increases the likelihood of forming a planar 5(4H)-oxazolone intermediate. Nucleophilic attack on this intermediate can occur from either face, leading to a loss of stereochemical integrity in the final peptide.[2] Therefore, the choice of coupling reagent and additives is paramount to suppress this side reaction.

Data Presentation: Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful incorporation of Z-N-Me-Ile-OH. Modern onium salt-based reagents (aminium/uronium and phosphonium salts) are generally preferred over carbodiimides for coupling sterically hindered amino acids due to their higher reactivity and ability to suppress racemization, especially when used with additives like 1-hydroxy-7-azabenzotriazole (HOAt).

While direct quantitative comparisons for Z-N-Me-Ile-OH are sparse in the literature, the following tables summarize representative data for the coupling of other challenging N-methylated and sterically hindered amino acids, providing a strong basis for reagent selection.

Table 1: Quantitative Comparison of Coupling Reagents for N-Methylated Amino Acids

| Coupling Reagent | Additive | Base | Model Coupling | Yield (%) | Epimerization (%) | Reference(s) |

| PyBroP | - | DIEA | Boc-MeLeu-OH + H-MeVal-OMe | 93 | 0.5 | [4] |

| PyBOP | - | DIEA | Boc-MeLeu-OH + H-MeVal-OMe | 58 (after 72h) | 18 | [4] |

| HATU | - | DIEA | Fmoc-amino acid + N-methyl amine | High | Low | [5][6] |

| PyAOP | HOAt | DIEA | Fmoc-N-Me-amino acid coupling | Promising | Low | [7][8] |

| HBTU | HOBt | DIEA | Standard difficult couplings | Lower than HATU | Higher than HATU | [6] |

| COMU | Internal | DIEA | General peptide synthesis | High | Low | [9] |

Note: Data is compiled from studies on various N-methylated model systems and may not be directly transferable but indicates general trends in reagent efficacy.

Table 2: Qualitative Summary of Recommended Coupling Reagents

| Reagent Class | Examples | Efficacy for N-Methylated Residues | Key Advantages | Potential Drawbacks |

| Phosphonium Salts | PyBOP, PyAOP, PyBroP | Good to Excellent | PyAOP and PyBroP are particularly effective for hindered couplings. Avoids guanidinylation. | Byproducts can be hazardous (though less so than original BOP). PyBroP can be less efficient for Boc-amino acids.[10] |

| Aminium/Uronium Salts | HATU, HBTU, COMU | Excellent | HATU is highly reactive and provides fast coupling with low racemization.[6] COMU is a safer alternative based on OxymaPure. | HBTU is less effective than HATU.[6] Reagents can cause guanidinylation of the N-terminal amine if used in excess. |

| Halogenophosphonium | PyBroP, PyCloP | Excellent | Highly efficient for coupling N-methylated amino acids with very low epimerization.[10] | Can be less efficient for some Boc-protected amino acids due to side reactions.[10] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, coupling, and deprotection of Z-N-Me-Ile-OH.

Protocol for Synthesis of this compound

This protocol is adapted from the selective N-methylation of N-benzyloxycarbonylamino acids.

Materials:

-

N-((Benzyloxy)carbonyl)-L-isoleucine (Z-Ile-OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Z-Ile-OH (1 equivalent) in anhydrous THF.

-

Carefully add sodium hydride (3 equivalents) portion-wise to the stirred suspension at room temperature.

-

Add methyl iodide (8 equivalents) to the mixture.

-

Stir the suspension at room temperature for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the dropwise addition of water to destroy excess NaH.

-

Evaporate the THF under reduced pressure.

-

Partition the oily residue between diethyl ether and water.

-

Separate the aqueous layer and wash it with diethyl ether.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Z-N-Me-Ile-OH.

-

The product can be purified by crystallization or silica gel chromatography if necessary.

Protocol for Solid-Phase Peptide Synthesis (SPPS) - Coupling Step

This protocol describes a general procedure for coupling Z-N-Me-Ile-OH onto a resin-bound peptide with a free N-terminal amine, using HATU as the coupling reagent.

Materials:

-

Peptide-resin with a free N-terminus

-

Z-N-Me-Ile-OH

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

In a separate vessel, prepare the activation solution: Dissolve Z-N-Me-Ile-OH (4 equivalents based on resin loading) and HATU (3.9 equivalents) in DMF.

-

Add DIEA (8 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes at room temperature.

-

Drain the DMF from the swelled resin.

-

Add the pre-activated solution to the resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. For couplings to another N-methylated residue, longer reaction times or a second coupling may be necessary.

-

Monitor the completion of the coupling. The standard ninhydrin test is not reliable for secondary amines. The bromophenol blue test is a suitable alternative.[5] A yellow color indicates a complete reaction, while blue or green indicates an incomplete coupling.[5]

-

If the coupling is incomplete, drain the solution and repeat steps 5 and 6 (double coupling).

-

Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Protocol for Liquid-Phase Peptide Synthesis (LPPS) - Dipeptide Formation

This protocol outlines the synthesis of a dipeptide, for example, Z-N-Me-Ile-Ala-OMe, in solution.

Materials:

-

Z-N-Me-Ile-OH

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

HATU

-

DIEA

-

Anhydrous Dichloromethane (DCM) or DMF

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM and add DIEA (1.1 equivalents) to generate the free base. Stir for 20 minutes at room temperature.

-

In a separate flask, dissolve Z-N-Me-Ile-OH (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DCM.

-

Cool the Z-N-Me-Ile-OH/HATU solution to 0 °C in an ice bath.

-

Add DIEA (2.5 equivalents) to the cooled solution and stir for 2 minutes for pre-activation.

-

Add the H-Ala-OMe free base solution from step 1 to the activated Z-N-Me-Ile-OH solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight. Monitor progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by silica gel column chromatography.

Protocol for Z-Group Deprotection by Catalytic Transfer Hydrogenation

This is a mild and efficient method for removing the benzyloxycarbonyl (Z) group.

Materials:

-

Z-protected peptide

-

Palladium on carbon (Pd/C), 10%

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ammonium formate (HCOONH₄) or Formic acid (HCOOH)

-

Celite

Procedure:

-

Dissolve the Z-protected peptide (1.0 equivalent) in methanol.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20 mol% relative to the peptide).

-

To the stirred suspension, add ammonium formate (5 equivalents) or formic acid (10 equivalents) as the hydrogen donor.[11]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected peptide. If formic acid was used, the product will be the formate salt.[12] Neutralization with a mild base may be required for subsequent steps.

Mandatory Visualizations

Logical Workflow for Peptide Synthesis with Z-N-Me-Ile-OH

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. datapdf.com [datapdf.com]

- 5. peptide.com [peptide.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Enduring Guardian: An In-depth Technical Guide to Benzyloxycarbonyl (Cbz) Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) protecting group stands as a foundational tool in the landscape of organic synthesis, particularly within the realms of peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1] Introduced in the 1930s by Leonidas Zervas and Max Bergmann, the Cbz group was the first widely adopted Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[1] Despite the emergence of other prominent protecting groups such as Boc and Fmoc, the Cbz group continues to be a frequently employed and valuable asset in the synthetic chemist's arsenal due to its distinct stability profile, reliability, and versatile deprotection methodologies.[1][2] This technical guide provides a comprehensive overview of the Cbz protecting group, encompassing its core chemical principles, reaction mechanisms, detailed experimental protocols, and quantitative data to support its application in research and development.

Core Principles and Applications

The primary function of the Cbz group is to temporarily render the highly nucleophilic and basic amino group of a molecule unreactive, thereby preventing undesired side reactions during subsequent synthetic transformations.[1] This is accomplished by converting the amine into a significantly less nucleophilic carbamate.[1] The Cbz group is renowned for its stability across a broad spectrum of reaction conditions, including basic and mildly acidic media, yet it can be selectively removed under specific and relatively mild conditions.[1][3]

The strategic application of the Cbz group is a cornerstone of peptide synthesis. By protecting the amino group of one amino acid, the carboxylic acid can be activated for coupling with the free amino group of another, enabling the controlled formation of a peptide bond.[4] The Cbz group's unique cleavage conditions, primarily catalytic hydrogenolysis, make it orthogonal to other common amine protecting groups like the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][3] This orthogonality is a critical concept in modern multi-step organic synthesis, allowing for the selective deprotection of one functional group in the presence of others.[3] Beyond peptide synthesis, the Cbz group finds extensive use in the synthesis of complex natural products and pharmaceutical agents where selective amine protection is paramount.[5]

Cbz Group Introduction: Protection of Amines

The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[1][3] The reaction is a nucleophilic acyl substitution, where the lone pair of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[1] The presence of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

Reaction Mechanism: Cbz Protection

Caption: Mechanism of amine protection using the Cbz group.

Quantitative Data for Cbz Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [3] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [3] |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [3] |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [3] |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 | [3] |

| Various Amines | Cbz-Cl, H₂O, rt | High | [6] |

Cbz Group Removal: Deprotection Strategies

The selective removal of the Cbz group is a critical step in a synthetic sequence. Several methods are available, with catalytic hydrogenolysis being the most prevalent.[1]

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection.[7][8] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[9] The process is clean, with the byproducts being toluene and carbon dioxide, which are easily removed.[3]

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Acid-Mediated Cleavage

Strong acidic conditions provide an alternative route for Cbz deprotection, particularly when the substrate contains functional groups sensitive to hydrogenolysis, such as alkenes or alkynes.[9][10] A classic and potent reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[10]

Caption: Mechanism of Cbz deprotection using HBr in acetic acid.

Comparison of Cbz Deprotection Methods

| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Yield (%) | Orthogonality Notes | Reference |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH) | 2-16 hours | >95% | Orthogonal to Boc and Fmoc groups.[11] | [11][12] |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | High | Safer than H₂ gas; often more selective.[8] | Can still reduce some sensitive groups.[8] | [8][13] |

| Acidic Cleavage (Strong) | 33% HBr in Acetic Acid | 20 min - 1 h | Generally high | Not orthogonal to Boc and other acid-labile groups.[11] | [10] |

| Acidic Cleavage (Mild) | AlCl₃, Hexafluoroisopropanol (HFIP) | 2-16 hours | >90% | Orthogonal to Fmoc and Benzyl (Bn) groups, but not to Boc.[11] | [11][14][15] |

| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | High | Highly selective for sensitive substrates; avoids heavy metals.[8] | The thiol reagent has an unpleasant odor.[8] | [8][10] |

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[3]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: Cbz Protection of an Amine in Water[6]

-

Mixing: To a mixture of an amine (1 mmol) and Cbz-Cl (1.05 mmol), add distilled or tap water (3 mL).

-

Reaction: Stir the mixture at room temperature for the appropriate time (typically 2-10 minutes for aliphatic amines, monitored by TLC).

-

Work-up: Upon completion, add water (10 mL) and extract the mixture with EtOAc (2 x 5 mL).

-

Purification: Concentrate the extract and purify the residue by column chromatography (silica gel, hexane-EtOAc) to obtain the pure Cbz-protected amine.

Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis[3][12]

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Protocol 4: Cbz Deprotection with HBr in Acetic Acid[1][10]

-

Dissolution: Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.

-

Reaction: Stir the resulting mixture at room temperature for approximately 20 minutes.

-

Precipitation: Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

-

Isolation: Isolate the precipitate by filtration or decantation.

-

Washing and Drying: Wash the solid with diethyl ether and dry under vacuum.

Logical Workflow for Cbz Deprotection Strategy Selection

Caption: Decision workflow for selecting a Cbz deprotection strategy.

Conclusion

The benzyloxycarbonyl protecting group, with its rich history and continued relevance, remains an indispensable tool for chemists in both academic and industrial settings. Its robust nature, coupled with a variety of reliable methods for its removal, provides a high degree of flexibility in the design of complex synthetic routes. A thorough understanding of the principles of Cbz chemistry, including its orthogonality with other protecting groups and the specific conditions required for its manipulation, is paramount for the successful synthesis of peptides and other nitrogen-containing molecules. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals in the effective utilization of Cbz chemistry in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. ijacskros.com [ijacskros.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Cbz-Protected Amino Groups [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

The Synthesis of N-Methylated Amino Acids: A Technical Guide for Drug Development

Introduction

N-methylated amino acids are crucial building blocks in modern drug discovery and peptide-based therapeutics. The strategic incorporation of a methyl group on the alpha-amine of an amino acid can significantly enhance the pharmacokinetic properties of peptides, including increased metabolic stability, improved cell permeability, and modulated receptor-binding affinities.[1][2][3] This modification offers a powerful tool to overcome the inherent limitations of native peptides, such as poor oral bioavailability and rapid enzymatic degradation.[4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for synthesizing N-methylated amino acids, complete with detailed experimental protocols, comparative data, and visual workflows.

N-methylation imparts these desirable characteristics by introducing steric hindrance that protects against proteolytic enzymes and by removing a hydrogen bond donor, which can increase lipophilicity and membrane permeability.[5][6] The synthesis of these modified amino acids can be broadly categorized into chemical and enzymatic methods, each with distinct advantages and applications in both solution-phase and solid-phase peptide synthesis (SPPS).

Core Synthetic Strategies

The primary chemical approaches for the synthesis of N-methylated amino acids include reductive amination, the Eschweiler-Clarke reaction, and methods involving direct alkylation with methylating agents, often requiring the use of protecting groups. Enzymatic methods, utilizing N-methyltransferases, offer a highly specific and environmentally benign alternative.

Reductive Amination